molecular formula C15H16N2O4S B2701677 4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine CAS No. 2380174-61-6

4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2701677
CAS No.: 2380174-61-6
M. Wt: 320.36
InChI Key: ULXDJXXCVZOXEM-UHFFFAOYSA-N
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Description

4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring and an azetidine ring substituted with a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methoxyphenylsulfonyl group is then introduced through sulfonylation reactions, often using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.

    3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits similar structural features and biological activities.

Uniqueness

4-{[1-(3-Methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-20-13-3-2-4-15(9-13)22(18,19)17-10-14(11-17)21-12-5-7-16-8-6-12/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXDJXXCVZOXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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